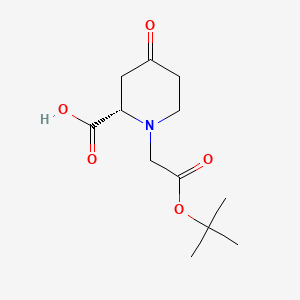

(S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry . The tert-butoxycarbonyl (Boc) group is a common protecting group in organic chemistry . It’s used to protect amines from reacting with other functional groups in a molecule during a chemical reaction .

Synthesis Analysis

The synthesis of similar compounds often involves the use of Potassium tert-butoxide (KOtBu) as it can mediate the construction of C–C, C–O, C–N, and C–S bonds . It’s widely employed in organic synthesis to mediate various reactions including coupling, alkylation, arylation, α-phenylation, cyclization, Heck-type, annulation, photo-arylation, aromatic-substitution, amidation, and silylation .Molecular Structure Analysis

The tert-butoxycarbonyl group has the formula C5H9O2 and an average mass of 101.12376 . It’s a protecting group that’s introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .Chemical Reactions Analysis

Potassium tert-butoxide can mediate the construction of C–C, C–O, C–N, and C–S bonds . It can perform reactions already known to be carried out using transition metals, but it has advantages in terms of environmental congruence and economic cost .Applications De Recherche Scientifique

Synthesis and Molecular Structure

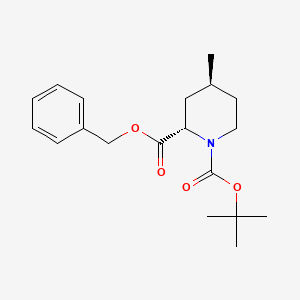

- The compound has been studied for its role in the stereoselective synthesis of substituted tert-butyl piperidine carboxylates. These derivatives are significant for their use in the creation of cis and trans isomers, contributing to the field of organic chemistry and molecular synthesis (Boev et al., 2015).

- X-ray studies reveal the molecular structure and crystallization behavior of similar compounds, aiding in understanding the fundamental chemistry and applications in crystallography and material science (Didierjean et al., 2004).

Advanced Organic Synthesis

- The compound has been utilized in the creation of complex organic structures, like tert-butyl piperidine carboxylates, which are important intermediates in the synthesis of various organic compounds. This underscores its role in facilitating complex organic reactions and synthesis pathways (Moskalenko & Boev, 2014).

Role in Pharmaceutical Synthesis

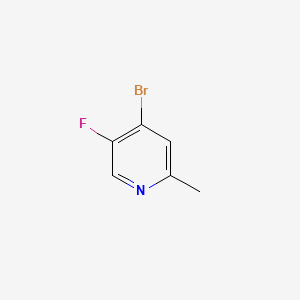

- It serves as an important intermediate in the synthesis of novel pharmaceutical compounds, such as protein tyrosine kinase inhibitors, indicating its significance in the development of new drugs (Chen Xin-zhi, 2011).

Crystallography and Chemical Analysis

- The crystal and molecular structure of related piperazine-carboxylates has been reported, providing valuable insights into the structural characteristics of these compounds, crucial for pharmaceutical and material science research (Mamat et al., 2012).

Peptide Synthesis Intermediates

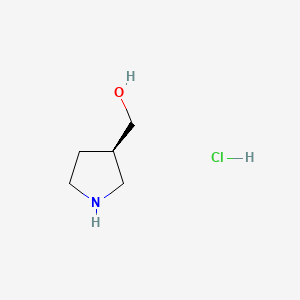

- The compound's derivatives have been studied as reactive intermediates in peptide synthesis, demonstrating its utility in the synthesis of biologically relevant molecules (Crisma et al., 1997).

Mécanisme D'action

Target of Action

The compound, also known as (S)-1-tert-Butoxycarbonylmethyl-4-oxo-piperidine-2-carboxylic acid, is a derivative of the tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in synthetic organic chemistry . It is introduced into a molecule to protect a functional group from unwanted reactions, allowing for chemoselectivity in subsequent chemical reactions .

Mode of Action

The Boc group acts as a protecting group, shielding reactive sites in a molecule during a chemical reaction . This allows for selective reactions to occur at other sites in the molecule . The Boc group can be removed in a subsequent step when the protected functionality is needed for further chemical reactions .

Biochemical Pathways

The boc group’s role as a protecting group suggests it may be involved in various biochemical synthesis pathways where protection of functional groups is required .

Pharmacokinetics

The boc group is known to be removed under acidic conditions . This suggests that the compound’s bioavailability and pharmacokinetics may be influenced by factors such as pH and the presence of certain enzymes or reagents that can facilitate the removal of the Boc group .

Result of Action

The primary result of the action of this compound is the protection of sensitive functional groups during chemical reactions . This allows for more complex molecules to be synthesized without unwanted side reactions . Once the Boc group is removed, the previously protected functional group can participate in further reactions .

Action Environment

The action of this compound, particularly the removal of the Boc group, is influenced by the chemical environment. Acidic conditions are typically required for the removal of the Boc group . Therefore, factors such as pH, temperature, and the presence of specific reagents or catalysts can influence the compound’s action, efficacy, and stability .

Orientations Futures

Propriétés

IUPAC Name |

(2S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-oxopiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-10(15)7-13-5-4-8(14)6-9(13)11(16)17/h9H,4-7H2,1-3H3,(H,16,17)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAWLTYEPXIRGI-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCC(=O)CC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CN1CCC(=O)C[C@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856722 |

Source

|

| Record name | (2S)-1-(2-tert-Butoxy-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352721-92-6 |

Source

|

| Record name | (2S)-1-(2-tert-Butoxy-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B582442.png)

![4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid](/img/structure/B582447.png)

![4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B582451.png)

![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B582454.png)